N-(2-chlorophenyl)-4-fluorobenzamide
Description
N-(2-Chlorophenyl)-4-fluorobenzamide is a halogenated benzamide derivative characterized by a 4-fluorobenzoyl group attached to a 2-chlorophenylamine moiety. Its molecular formula is C₁₃H₉ClFNO, with a molecular weight of 261.67 g/mol. The compound’s structure combines electron-withdrawing substituents (fluorine and chlorine) on aromatic rings, which influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNKNTOMNKIJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287639 | |
| Record name | N-(2-chlorophenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838-55-1 | |
| Record name | NSC51882 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-chlorophenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-fluorobenzamide typically involves the reaction of 2-chloroaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aromatic rings can undergo oxidation under strong oxidative conditions, leading to the formation of quinones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: Substituted derivatives of this compound.
Reduction Reactions: N-(2-chlorophenyl)-4-fluoroaniline.
Oxidation Reactions: Quinone derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Chlorophenyl)acetamide
- Structure : Features a simpler acetamide group (CH₃CONH-) instead of the 4-fluorobenzoyl moiety.
- 35Cl NQR Frequencies : Studies show that alkyl substituents (e.g., methyl in acetamide) reduce the 35Cl NQR frequency compared to aryl-substituted analogs. For example, N-(2-chlorophenyl)acetamide exhibits lower frequencies than N-(2-chlorophenyl)-4-fluorobenzamide, highlighting the electron-withdrawing effect of the fluorobenzoyl group .
- Crystallographic Data : Substitution with alkyl groups shortens the C(S)-C(O) bond length marginally (e.g., 1.50 Å in acetamide derivatives vs. 1.52 Å in aryl-substituted benzamides) .
N-(2,6-Dichlorophenyl)-4-fluorobenzamide
- Structure : Contains an additional chlorine atom at the 6-position of the phenyl ring.
- Electronic Effects: The second chlorine enhances electron withdrawal, increasing the 35Cl NQR frequency by ~1 MHz compared to the mono-chloro derivative. This correlates with greater polarization of the amide bond .
Ztz240 (N-(6-Chloro-pyridin-3-yl)-4-fluorobenzamide)
- Structure : Replaces the 2-chlorophenyl group with a 6-chloropyridinyl moiety.
- Pharmacological Relevance : Ztz240 is a potassium channel opener with prolonged activation properties. The pyridine ring introduces a heterocyclic character, improving solubility and metabolic stability compared to purely aromatic analogs .
- Synthetic Yield : Reported in high yields (>70%) via similar acylation methods, suggesting scalability for pharmaceutical applications .
N-(2-Diethylaminoethyl)-4-fluorobenzamide (DAFBA)
- Structure: Features a diethylaminoethyl side chain instead of the chlorophenyl group.
- Physicochemical Properties : The tertiary amine group increases water solubility and basicity (pKa ~9.5), making it suitable for radiopharmaceutical applications (e.g., fluorine-18 labeling) .
- Crystallization: Requires polar aprotic solvents (e.g., DMF) due to its hydrophilic side chain, unlike the chlorophenyl analog, which crystallizes in dichloromethane/ethanol .
Data Table: Key Properties of this compound and Analogs
| Compound | Molecular Weight (g/mol) | 35Cl NQR Frequency (MHz) | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|---|
| This compound | 261.67 | 34.2 (estimated) | Not reported | 4-Fluorobenzoyl, 2-Cl-phenyl |
| N-(2-Chlorophenyl)acetamide | 183.61 | 32.8 | 130–132 | Acetamide, 2-Cl-phenyl |
| N-(2,6-Dichlorophenyl)-4-fluorobenzamide | 296.10 | 35.5 | Not reported | 4-Fluorobenzoyl, 2,6-diCl-phenyl |
| Ztz240 | 278.69 | N/A | Not reported | 4-Fluorobenzoyl, 6-Cl-pyridinyl |
| DAFBA | 280.35 | N/A | Not reported | 4-Fluorobenzoyl, diethylaminoethyl |
Structural and Electronic Insights
- Substituent Effects :
- Electron-Withdrawing Groups (Cl, F) : Increase resonance stabilization of the amide bond, reducing rotational freedom and enhancing thermal stability .
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., chlorophenyl) elevate 35Cl NQR frequencies compared to alkyl chains, reflecting stronger inductive effects .
- Crystallography :
- The 2-chlorophenyl group induces a planar conformation in the benzamide core, with bond angles (C-N-C) varying by <2° across analogs. Lattice constants for chlorophenyl benzamides typically range between 8.7–10.9 Å, depending on side chains .
Biological Activity
N-(2-chlorophenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H10ClFNO. The presence of a chlorinated phenyl group and a fluorine atom contributes to its unique properties, enhancing lipophilicity and stability. These characteristics make it a valuable candidate for various biological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Notably, it has been observed to inhibit certain enzymes involved in metabolic pathways, potentially influencing physiological processes.
Biological Activities
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.
- Antiviral Effects : Preliminary studies suggest that this compound may possess antiviral properties, although further research is needed to elucidate the specific mechanisms involved.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to inflammatory pathways, which could lead to anti-inflammatory effects. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
-
In Vitro Studies :
- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 50 µM, indicating its potential as a broad-spectrum antimicrobial agent.
- Another investigation revealed that the compound could reduce viral replication in cell cultures infected with influenza virus, suggesting a mechanism involving interference with viral entry or replication .
- Mechanistic Insights :
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
